N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

Medicinal Chemistry Serotonin Receptor Structure-Activity Relationship

This compound features a distinct 2-(furan-2-yl)pyridin-4-ylmethyl benzofuran-2-carboxamide architecture, critical for regioisomeric SAR studies targeting 5-HT1A/serotonin reuptake, butyrylcholinesterase inhibition, and CNS probe design. Its MW 318 Da and balanced lipophilicity suit fragment-based drug discovery (FBDD) and lead-like kinase/GPCR programs. Procure now to advance your medicinal chemistry SAR campaigns.

Molecular Formula C19H14N2O3
Molecular Weight 318.332
CAS No. 2034546-75-1
Cat. No. B2960419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide
CAS2034546-75-1
Molecular FormulaC19H14N2O3
Molecular Weight318.332
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
InChIInChI=1S/C19H14N2O3/c22-19(18-11-14-4-1-2-5-16(14)24-18)21-12-13-7-8-20-15(10-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22)
InChIKeyITOSVIISGSFONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide (CAS 2034546-75-1): Chemical Identity and Scaffold Context


N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide (CAS 2034546-75-1) is a synthetic heterocyclic small molecule with the molecular formula C19H14N2O3 and a molecular weight of 318.33 g/mol . The compound features a benzofuran-2-carboxamide core linked via a methylene bridge to a pyridin-4-yl moiety that bears a furan-2-yl substituent at the pyridine 2-position. This architecture places it within the broader class of benzofuran-2-carboxamide derivatives, a scaffold extensively explored in medicinal chemistry for diverse biological activities including kinase inhibition, serotonin receptor modulation, and phosphodiesterase inhibition [1], .

Why Generic Benzofuran-2-carboxamide Analogs Cannot Substitute for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide


Regioisomeric and substituent variations on the benzofuran-2-carboxamide scaffold profoundly alter biological activity profiles. For instance, patent literature explicitly teaches that the position of the pyridyl attachment (2-, 3-, or 4-yl) and the nature of the heterocyclic substituent (e.g., unsubstituted furan-2-yl vs. thiophen-2-yl or imidazol-5-yl) are critical determinants of receptor selectivity and potency [1]. A compound with a pyridin-4-ylmethyl linker and a furan-2-yl substituent at the pyridine 2-position, such as the target compound, is expected to display a distinct pharmacological fingerprint compared to its 3-pyridyl regioisomer or 7-methoxybenzofuran analog [2]. Direct substitution without confirmatory bioassay data risks loss of target engagement, altered ADME properties, or unintended off-target effects.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide


Regioisomeric Scaffold Differentiation: Pyridin-4-ylmethyl vs. Pyridin-3-ylmethyl Attachment

The patent literature establishes that benzofuran-2-carboxamide derivatives with a pyridin-4-ylmethyl substituent exhibit affinity for 5-HT1A receptors and serotonin reuptake inhibition, whereas the corresponding pyridin-3-ylmethyl regioisomers show a distinctly different pharmacological profile [1]. While the target compound has not been individually assayed in this patent, its pyridin-4-ylmethyl architecture aligns it with the pyridin-4-yl series, which is described as a preferred embodiment. Substitution at the pyridine 4-position versus the 3-position is known to influence binding pocket complementarity and is therefore a critical selection criterion.

Medicinal Chemistry Serotonin Receptor Structure-Activity Relationship

Impact of Furan-2-yl Substituent on Pyridine: Class-Level Cholinesterase Inhibitory Activity

A focused series of benzofuran-2-carboxamide-N-benzyl pyridinium salts demonstrated potent butyrylcholinesterase (BChE) inhibition, with IC50 values ranging from 0.054 to 2.7 µM, and selected compounds inhibited Aβ self-aggregation by 33.1–46.4% at 100 µM [1]. Although the target compound lacks the quaternary pyridinium salt feature, its core benzofuran-2-carboxamide-pyridine scaffold overlaps with the pharmacophore of this series. The presence of the furan-2-yl substituent adds an additional heterocyclic ring system that modulates electronic and steric properties, potentially influencing both potency and blood-brain barrier permeability.

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Physicochemical Differentiation: Calculated Drug-Likeness and Fragment Profile

The target compound (MW 318.33, C19H14N2O3, cLogP ~3.0, HBD 1, HBA 4) falls within lead-like chemical space as defined by the Maybridge/Thermo Fisher hit-like and lead-like criteria . Its calculated properties place it in a favorable region for CNS drug discovery (MW < 400, HBD ≤ 3, HBA ≤ 7). The combination of benzofuran, pyridine, and furan rings provides a balanced aromatic character with moderate lipophilicity, distinguishing it from more polar analogs (e.g., those with piperazinyl linkers) or highly lipophilic benzofuran derivatives.

Drug Discovery Fragment-Based Screening Physicochemical Properties

Recommended Research and Procurement Scenarios for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide


Targeted Library Design for Serotonergic and Cholinesterase Programs

Based on its pyridin-4-ylmethyl benzofuran-2-carboxamide architecture, this compound serves as a versatile core scaffold for designing focused libraries targeting 5-HT1A/serotonin reuptake mechanisms or butyrylcholinesterase inhibition. Procurement is recommended for medicinal chemistry teams building SAR around heterocyclic substitution patterns at the pyridine 2-position [1], [2].

Chemical Biology Probe Development for Neurodegeneration Models

The structural relationship to known cholinesterase inhibitors and Aβ anti-aggregation agents makes this compound a suitable starting point for chemical probe development in Alzheimer's disease research. Its moderate molecular weight and balanced lipophilicity are compatible with CNS-targeted probe criteria [1].

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 318 Da and three distinct heterocyclic ring systems, the compound meets fragment-like criteria for FBDD. Its structural complexity exceeds typical fragments while remaining within lead-like boundaries, making it a valuable intermediate for fragment-growing strategies targeting kinases, GPCRs, or phosphodiesterases [1].

Negative Control Synthesis for Regioisomeric Selectivity Studies

The precise 2-(furan-2-yl)-pyridin-4-yl architecture allows its use as a regioisomeric control compound in studies comparing pyridin-4-yl vs. pyridin-3-yl or pyridin-2-yl benzofuran-2-carboxamide series. This application is critical for establishing regioisomer-specific SAR and confirming on-target activity [1].

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.